molecular formula C18H20N2O4 B12131935 Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy- CAS No. 89806-94-0

Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-

Katalognummer: B12131935
CAS-Nummer: 89806-94-0
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: VXWNVWSXENXRDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N,N’-1,2-ethanediylbis[2-phenoxy-]: is a chemical compound with a complex structure that includes multiple functional groups. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N’-1,2-ethanediylbis[2-phenoxy-] typically involves the reaction of ethylenediamine with phenoxyacetic acid derivatives. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine. The process may also involve steps like hydrolysis and coupling reactions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques like crystallization and chromatography is common to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Acetamide, N,N’-1,2-ethanediylbis[2-phenoxy-] undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Acetamide, N,N’-1,2-ethanediylbis[2-phenoxy-] has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Acetamide, N,N’-1,2-ethanediylbis[2-phenoxy-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Acetamide, N,N’-1,2-ethanediylbis[2-phenoxy-] stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

89806-94-0

Molekularformel

C18H20N2O4

Molekulargewicht

328.4 g/mol

IUPAC-Name

2-phenoxy-N-[2-[(2-phenoxyacetyl)amino]ethyl]acetamide

InChI

InChI=1S/C18H20N2O4/c21-17(13-23-15-7-3-1-4-8-15)19-11-12-20-18(22)14-24-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22)

InChI-Schlüssel

VXWNVWSXENXRDR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCC(=O)NCCNC(=O)COC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.